molecular formula C21H17Cl2NO3S2 B4986904 (5Z)-5-[[3-[2-(2,4-dichlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[3-[2-(2,4-dichlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4986904
M. Wt: 466.4 g/mol
InChI Key: HAYXTDVOYOGVGX-UNOMPAQXSA-N
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Description

The compound (5Z)-5-[[3-[2-(2,4-dichlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenoxy group, and a prop-2-enyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[3-[2-(2,4-dichlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable amine with a thiocarbonyl compound under acidic conditions.

    Introduction of the Dichlorophenoxy Group: This step involves the nucleophilic substitution of a halogenated phenol with an appropriate ethoxy derivative.

    Formation of the Methylidene Group: This is typically done via a condensation reaction using an aldehyde or ketone.

    Addition of the Prop-2-enyl Group: This can be introduced through a coupling reaction, such as a Heck reaction, using a suitable alkene and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[3-[2-(2,4-dichlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bonds in the structure can be reduced to form saturated derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield fully saturated thiazolidinone derivatives.

Scientific Research Applications

(5Z)-5-[[3-[2-(2,4-dichlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:

    Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials, such as polymers or coatings.

    Biological Research: It can be used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (5Z)-5-[[3-[2-(2,4-dichlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium Chloride
  • Domiphen Bromide
  • Palladium(II) Acetate
  • Bromomethyl Methyl Ether

Uniqueness

Compared to these similar compounds, (5Z)-5-[[3-[2-(2,4-dichlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring and a dichlorophenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5Z)-5-[[3-[2-(2,4-dichlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO3S2/c1-2-8-24-20(25)19(29-21(24)28)12-14-4-3-5-16(11-14)26-9-10-27-18-7-6-15(22)13-17(18)23/h2-7,11-13H,1,8-10H2/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYXTDVOYOGVGX-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC(=CC=C2)OCCOC3=C(C=C(C=C3)Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC(=CC=C2)OCCOC3=C(C=C(C=C3)Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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